

An In-depth Technical Guide to 2-Isobutoxyacetic Acid

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Compound of Interest

Compound Name: 2-Isobutoxyacetic acid

Cat. No.: B1272503

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of **2-isobutoxyacetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identifiers

2-Isobutoxyacetic acid, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid with an isobutoxy ether substituent at the alpha-carbon. Its chemical structure is characterized by a four-carbon isobutyl group linked via an ether oxygen to an acetic acid moiety.

Table 1: Molecular Identifiers for **2-Isobutoxyacetic Acid**

Identifier	Value
CAS Number	24133-46-8[1][2]
Molecular Formula	C ₆ H ₁₂ O ₃ [1][2]
IUPAC Name	2-(2-methylpropoxy)acetic acid[1]
SMILES	CC(C)COCC(=O)O[2]
InChI	InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
InChIKey	RJZXMJIGAJFDRS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **2-isobutoxyacetic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of **2-Isobutoxyacetic Acid**

Property	Value	Source
Molecular Weight	132.16 g/mol	[1][2]
Density	1.024 g/cm ³	[1][2]
Boiling Point	230.8 °C at 760 mmHg	[1][2]
Flash Point	93 °C	[1][2]
Vapor Pressure	0.0228 mmHg at 25°C	[1]
Refractive Index	1.427	[1]
XLogP3	0.74360	[1]
PSA (Polar Surface Area)	46.53 Å ²	[1]

Synthesis of 2-Isobutoxyacetic Acid

A common and effective method for the synthesis of **2-isobutoxyacetic acid** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of **2-isobutoxyacetic acid** based on established methods for similar alkoxyacetic acids.

Materials:

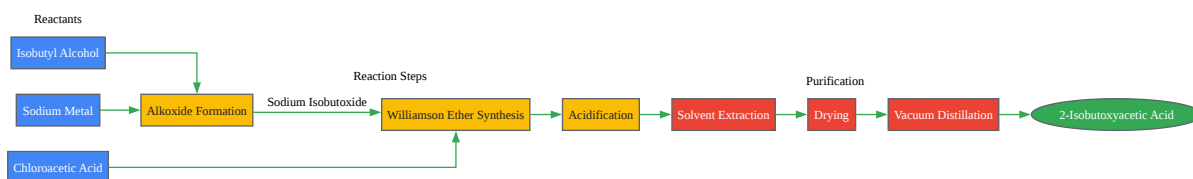
- Isobutyl alcohol (2-methyl-1-propanol)

- Sodium metal
- Chloroacetic acid
- Anhydrous diethyl ether
- Hydrochloric acid (concentrated)
- Sodium sulfate (anhydrous)

Procedure:

- **Preparation of Sodium Isobutoxide:** In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal in small pieces to an excess of anhydrous isobutyl alcohol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isobutoxide.
- **Reaction with Chloroacetic Acid:** Once the sodium isobutoxide solution has cooled, slowly add a solution of chloroacetic acid in a minimal amount of a suitable solvent, such as anhydrous diethyl ether, to the flask.
- **Reflux:** Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - After cooling to room temperature, carefully add water to the reaction mixture to quench any unreacted sodium.
 - Acidify the mixture with concentrated hydrochloric acid to protonate the carboxylate salt.
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether.
 - Combine the organic extracts and wash them with brine.
 - Dry the organic layer over anhydrous sodium sulfate.

- Purification:
 - Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
 - The crude **2-isobutoxyacetic acid** can be purified by vacuum distillation or recrystallization.



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A diagram illustrating the workflow for the synthesis of **2-isobutoxyacetic acid**.

Spectroscopic Analysis

While experimental spectra for **2-isobutoxyacetic acid** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Predicted ^1H NMR Spectroscopy

Table 3: Predicted ^1H NMR Chemical Shifts for **2-Isobutoxyacetic Acid**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃	~0.9	Doublet	6H
-CH(CH ₃) ₂	~1.8-2.0	Multiplet	1H
-OCH ₂ -	~3.3-3.5	Doublet	2H
-OCH ₂ COOH	~4.0-4.2	Singlet	2H
-COOH	~10-12	Singlet (broad)	1H

Predicted ¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for **2-Isobutoxyacetic Acid**

Carbon Atom	Chemical Shift (δ , ppm)
-CH ₃	~19
-CH(CH ₃) ₂	~28
-OCH ₂ -	~78
-OCH ₂ COOH	~68
-COOH	~175

Predicted FT-IR Spectroscopy

Table 5: Predicted FT-IR Absorption Bands for **2-Isobutoxyacetic Acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	2500-3300	Strong, Broad
C-H stretch (alkane)	2850-2960	Strong
C=O stretch (carboxylic acid)	1700-1725	Strong
C-O stretch (ether)	1080-1150	Strong
C-O stretch (carboxylic acid)	1210-1320	Strong
O-H bend (carboxylic acid)	1395-1440	Medium

Predicted Mass Spectrometry

The mass spectrum of **2-isobutoxyacetic acid** is expected to show a molecular ion peak (M⁺) at m/z = 132. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Table 6: Predicted Key Fragments in the Mass Spectrum of **2-Isobutoxyacetic Acid**

m/z	Possible Fragment
132	[M] ⁺
87	[M - COOH] ⁺
73	[CH ₂ COOH] ⁺
57	[C ₄ H ₉] ⁺ (isobutyl cation)
45	[COOH] ⁺

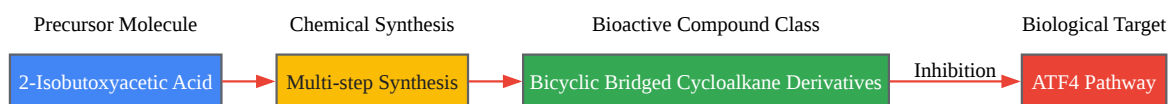
Biological Relevance and Potential Applications

While **2-isobutoxyacetic acid** itself has no extensively documented direct biological activity, it has been identified as a key intermediate in the synthesis of more complex bioactive molecules.

Intermediate for ATF4 Pathway Inhibitors

2-Isobutoxyacetic acid is reported to be an intermediate in the preparation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway. The ATF4 pathway is a critical component of the integrated stress response (ISR), which is activated by various cellular stresses such as amino acid deprivation, endoplasmic reticulum (ER) stress, and viral infection. Dysregulation of the ATF4 pathway has been implicated in a range of diseases, including neurodegenerative disorders and cancer.

The use of **2-isobutoxyacetic acid** as a building block allows for the introduction of a flexible ether linkage in the final inhibitor molecules, which can be crucial for their binding affinity and pharmacokinetic properties.



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Logical relationship of **2-isobutoxyacetic acid** as a precursor for ATF4 pathway inhibitors.

Conclusion

2-Isobutoxyacetic acid is a well-characterized small molecule with defined physicochemical properties. While direct experimental data on its spectroscopy and biological activity are limited in the public domain, its synthesis is achievable through standard organic chemistry methods like the Williamson ether synthesis. Its primary significance in the context of drug development appears to be as a versatile building block for the synthesis of complex molecules, such as inhibitors of the ATF4 signaling pathway. Further research into the biological effects of **2-isobutoxyacetic acid** and its derivatives could open new avenues for therapeutic intervention in diseases associated with cellular stress responses.

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